molecular formula C12H17NO B8800185 N-(4-Phenylbutyl)acetamide

N-(4-Phenylbutyl)acetamide

Cat. No.: B8800185
M. Wt: 191.27 g/mol
InChI Key: ZHWPTBJQTJMPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(4-phenylbutyl)acetamide

InChI

InChI=1S/C12H17NO/c1-11(14)13-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,13,14)

InChI Key

ZHWPTBJQTJMPJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Structural and Functional Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 4-phenylbutyl chain C₁₈H₂₁NO₂ 283.37 Cancer therapy (tubulin inhibition)
Paracetamol 4-hydroxyphenyl group C₈H₉NO₂ 151.16 Analgesic/antipyretic
N-(4-Nitrophenethyl)acetamide 4-nitrophenethyl group C₁₀H₁₂N₂O₃ 208.22 Pharmaceutical intermediate
N-(4-Aminophenyl)acetamide 4-aminophenyl group C₈H₁₀N₂O 150.18 Dye manufacturing, oxidation bases
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-nitrophenoxy substitution C₁₄H₁₂N₂O₄ 272.26 Crystal engineering (hydrogen-bonded networks)
N-(6-Aminohexyl)acetamide 6-aminohexyl chain C₈H₁₈N₂O 158.24 Drug delivery, surface modification

Key Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Lipophilicity: The 4-phenylbutyl chain in this compound enhances lipophilicity compared to paracetamol (logP ~1.5 vs. ~0.5), improving blood-brain barrier penetration . Nitro groups (e.g., N-(4-Nitrophenethyl)acetamide) increase molecular polarity but reduce solubility in nonpolar solvents .
  • Hydrogen Bonding: Paracetamol’s hydroxyl group enables strong hydrogen bonding, contributing to its crystalline structure and high melting point (169°C) . N-[4-(4-Nitrophenoxy)phenyl]acetamide forms C(4) chains via N–H⋯O hydrogen bonds and π-π stacking, critical for crystal engineering .

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